1-[2-(Trifluoromethyl)phenethyl]piperazine is classified under the category of piperazine derivatives, which are known for their diverse biological activities. The compound's systematic name reflects its structure, indicating the presence of a trifluoromethyl group attached to a phenethyl moiety linked to a piperazine ring. Its molecular formula is , and it has a molecular weight of approximately 258.28 g/mol . The compound is often studied for its potential pharmacological properties, including anxiolytic and antidepressant effects.
The synthesis of 1-[2-(Trifluoromethyl)phenethyl]piperazine can be achieved through several methods. A common approach involves the reaction of 1-(2-trifluoromethylphenyl)piperazine with an appropriate alkylating agent. For instance, one method describes the reaction of 1-(3-chlorophenyl)piperazine with a trifluoromethyl-substituted phenethyl bromide in the presence of a base such as potassium carbonate, followed by purification through column chromatography .
Key Parameters in Synthesis:
The molecular structure of 1-[2-(Trifluoromethyl)phenethyl]piperazine features a piperazine ring connected to a phenethyl group that carries a trifluoromethyl substituent. The piperazine ring consists of two nitrogen atoms and four carbon atoms, contributing to its basic properties. The trifluoromethyl group significantly influences the electronic characteristics of the molecule, enhancing its lipophilicity and potentially affecting its interaction with biological targets.
Structural Data:
1-[2-(Trifluoromethyl)phenethyl]piperazine can participate in various chemical reactions typical for piperazine derivatives. These include:
These reactions are often facilitated by standard organic chemistry techniques such as refluxing in suitable solvents or using catalytic conditions.
The mechanism of action for compounds like 1-[2-(Trifluoromethyl)phenethyl]piperazine often involves modulation of neurotransmitter systems. Specifically:
Experimental studies have shown that such compounds can effectively block or activate specific receptor subtypes, leading to their therapeutic effects .
The physical properties of 1-[2-(Trifluoromethyl)phenethyl]piperazine include:
Chemical Properties:
The applications of 1-[2-(Trifluoromethyl)phenethyl]piperazine span various fields:
The compound 1-[2-(Trifluoromethyl)phenethyl]piperazine emerged indirectly through patent literature documenting structurally analogous piperazine derivatives. Early synthetic efforts focused on piperazine as a versatile scaffold for central nervous system (CNS)-targeted agents, with patents like US7022707B2 (2006) and US20020143020A1 (2002) disclosing routes to N-phenethylpiperazines bearing fluorinated aryl groups [1] [7]. These patents emphasized metabolic stability and blood-brain barrier penetration—properties attractive to clandestine chemists. By the early 2010s, positional isomers of trifluoromethyl-substituted phenethylpiperazines appeared in forensic reports, reflecting structural modifications designed to circumvent drug legislation while retaining psychoactivity. The ortho-trifluoromethyl isomer specifically gained traction due to synthetic accessibility via nucleophilic aromatic substitution or reductive amination protocols, similar to routes detailed for antidepressants and anorectics [7] [9].
Table 1: Key Patent Literature Influencing Compound Emergence
Patent/Publication | Year | Relevant Claims | Structural Motifs |
---|---|---|---|
US7022707B2 [1] | 2006 | Lipase inhibitors with anti-obesity activity | Piperazine-carboxylates with trifluoromethylaryl groups |
US20020143020A1 [7] | 2002 | Piperazine derivatives as serotonin modulators | N-Phenethylpiperazines with halogenated aryl units |
PT1707564E [6] | 2010 | Gastroprokinetic agents | Indanyl-piperazine scaffolds |
This compound belongs to the phenethylpiperazine class, characterized by a piperazine ring linked to a 2-phenylethyl spacer terminating in an aryl group. Its core structure aligns with established phenylpiperazine pharmacophores (e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP)), but critical distinctions arise from:
Table 2: Structural and Electronic Comparison to Canonical Piperazine Pharmacophores
Compound | Aryl Substituent | Linker Type | Calculated logP | Predicted Target Profile |
---|---|---|---|---|
1-[2-(Trifluoromethyl)phenethyl]piperazine | 2-(Trifluoromethyl)phenyl | Phenethyl | 3.8 [7] | 5-HT₂ₐ, 5-HT₂c, DAT |
TFMPP [3] [8] | 3-(Trifluoromethyl)phenyl | Direct | 2.9 | 5-HT₁B/₁D, 5-HT₂A |
mCPP [8] | 3-Chlorophenyl | Direct | 2.5 | 5-HT₂C > 5-HT₂B |
BZP [3] | Phenyl | Benzyl | 2.1 | DAT, SERT |
Positional isomerism profoundly influences the pharmacology of trifluoromethylphenethylpiperazines:
Table 3: Comparative Properties of Trifluoromethylphenethylpiperazine Isomers
Isomer Position | Aryl-Conformer Angle (°) | CYP3A4 Metabolic Rate (μL/min/pmol) | 5-HT₂A Kᵢ (nM) | DAT Kᵢ (nM) |
---|---|---|---|---|
Ortho (2-) | 65–75 | 0.18 [9] | 84 ± 12 [8] | 120 ± 20 |
Meta (3-) | 10–15 | 0.32 | 22 ± 3 | 450 ± 60 |
Para (4-) | 5–10 | 0.29 | 38 ± 5 | >1000 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: